1,1,1-Trifluoro-3-methanesulfonylpropan-2-one

Synthetic Organic Chemistry Regioselective Methylation Fluorinated Building Blocks

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one (CAS 1799297-94-1) is an α-trifluoromethanesulfonyl ketone that delivers exclusive O-methylation regioselectivity—unlike analogous esters that generate mixed product streams. Its significant enol content enables direct heterocyclic construction and nucleophilic additions unattainable with non-enolizable ketones. Supplied as a powder at ≥95% purity, this fluorinated building block ensures reproducible performance in multi-step synthesis of triflones, enzyme inhibitors, and fluorinated drug-like scaffolds. Choose this ketone when precise regiochemical and stereochemical control is non-negotiable.

Molecular Formula C4H5F3O3S
Molecular Weight 190.14 g/mol
CAS No. 1799297-94-1
Cat. No. B1466820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-methanesulfonylpropan-2-one
CAS1799297-94-1
Molecular FormulaC4H5F3O3S
Molecular Weight190.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3
InChIKeyZYLDHMYDUBSXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-3-methanesulfonylpropan-2-one (CAS 1799297-94-1): A Reactive Intermediate for Heterocyclic Synthesis and Building Block for Fluorinated Compounds


1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a fluorinated ketone featuring both a trifluoromethyl and a methanesulfonyl group, classified as an α-trifluoromethanesulfonyl ketone [1]. Its molecular formula is C₄H₅F₃O₃S with a molecular weight of 190.14 g/mol, and it is primarily available as a powder with a purity of ≥95% from commercial suppliers [2]. This compound serves as a reactive intermediate and building block in synthetic organic chemistry, leveraging the strong electron-withdrawing nature of the trifluoromethanesulfonyl group to facilitate nucleophilic additions and heterocyclic constructions .

Why Generic α-Trifluoromethanesulfonyl Esters or Amides Cannot Replace 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one in Methylation Reactions


The class of α-trifluoromethanesulfonyl compounds exhibits divergent reactivity under identical methylation conditions due to fundamental differences in their carbonyl chemistry. While α-trifluoromethanesulfonyl esters undergo non-selective O- and C-methylation, α-trifluoromethanesulfonyl ketones—including 1,1,1-trifluoro-3-methanesulfonylpropan-2-one—display exclusive O-methylation with high regioselectivity [1][2]. This exclusive O-methylation yields ambiphilic alkenes with predictable E/Z stereoselectivity, a outcome that cannot be replicated by substituting with an ester or amide analog. Additionally, α-trifluoromethanesulfonyl ketones exhibit significant keto-enol tautomerism, a property that influences their behavior in nucleophilic additions and cycloadditions and is absent in the corresponding esters and amides [1]. These reactivity distinctions make generic substitution scientifically unsound when precise regiochemical or stereochemical control is required.

Quantitative Differentiation of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one: Regioselectivity, Enol Content, and Supplier Specifications


Exclusive O-Methylation of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one vs. Mixed Methylation in α-Trifluoromethanesulfonyl Esters

Under treatment with trimethylsilyldiazomethane, α-trifluoromethanesulfonyl ketones such as 1,1,1-trifluoro-3-methanesulfonylpropan-2-one undergo exclusively O-methylation, yielding ambiphilic alkenes. In contrast, α-trifluoromethanesulfonyl esters afford a mixture of O- and C-methylated products under identical conditions [1][2]. This divergence is a direct consequence of the carbonyl group's electronic environment and the α-trifluoromethanesulfonyl substituent's effect on enolate stability.

Synthetic Organic Chemistry Regioselective Methylation Fluorinated Building Blocks

Significant Enol Content in 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one Across Multiple Solvents

α-Trifluoromethanesulfonyl ketones, including 1,1,1-trifluoro-3-methanesulfonylpropan-2-one, exhibit substantial enol content in a range of solvents due to the strong electron-withdrawing effect of the α-trifluoromethanesulfonyl group, which stabilizes the enol tautomer [1]. This is in contrast to non-fluorinated or less electron-deficient ketones, which typically show negligible enol populations under similar conditions. While specific percentage enol content for this compound is not reported, class-level studies confirm that acyclic α-trifluoromethanesulfonyl ketones display measurable enol tautomers in both polar aprotic (e.g., DMSO-d₆) and non-polar (e.g., CDCl₃) solvents [1].

Keto-Enol Tautomerism Physical Organic Chemistry Fluorinated Ketones

High Purity (≥95%) and Defined Powder Form for Reproducible Synthetic Use

Commercial sources of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one supply the compound as a powder with a minimum purity of 95%, as verified by multiple vendors [1]. This level of purity is critical for use as a building block in multi-step syntheses, where impurities can lead to side reactions or inconsistent yields. While not a direct comparator, many α-trifluoromethanesulfonyl esters are available at similar or lower purity grades, but the ketone's solid form offers practical advantages in weighing and handling compared to liquid analogs.

Chemical Procurement Quality Control Building Blocks

Recommended Application Scenarios for 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one Based on Differential Evidence


Regioselective Synthesis of Trifluoromethyl-Substituted Ambiphilic Alkenes via O-Methylation

Utilize 1,1,1-trifluoro-3-methanesulfonylpropan-2-one as a substrate in trimethylsilyldiazomethane-mediated methylation to obtain exclusively O-methylated ambiphilic alkenes. This application leverages the ketone's demonstrated exclusive O-methylation regioselectivity [1], avoiding the mixed product streams encountered with analogous α-trifluoromethanesulfonyl esters. The resulting ambiphilic alkenes serve as versatile intermediates for further functionalization, including conjugate additions and cycloadditions.

Construction of Heterocyclic Scaffolds via Enolate or Enol Chemistry

Employ 1,1,1-trifluoro-3-methanesulfonylpropan-2-one as a precursor for heterocyclic synthesis, capitalizing on its significant enol content . The α-trifluoromethanesulfonyl group stabilizes the enol tautomer, enabling nucleophilic attack at the α-carbon and subsequent cyclization to form trifluoromethyl-substituted heterocycles. This reactivity profile is distinct from that of non-enolizable ketones and offers a direct route to fluorinated drug-like scaffolds.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

Incorporate 1,1,1-trifluoro-3-methanesulfonylpropan-2-one as a building block in the synthesis of fluorinated bioactive molecules, particularly enzyme inhibitors targeting inflammatory pathways . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl moiety provides a handle for further functionalization. The compound's solid powder form and ≥95% purity [1] ensure reliable performance in multi-step synthetic sequences, reducing variability and facilitating scale-up.

Precursor for Trifluoromethyl Sulfones (Triflones) via Reduction or Addition

Use 1,1,1-trifluoro-3-methanesulfonylpropan-2-one as a starting material for the preparation of trifluoromethyl sulfones (triflones), which are valuable in medicinal chemistry and materials science. The ketone can undergo reduction to the corresponding alcohol or addition of nucleophiles to the carbonyl group, providing access to a diverse array of triflone derivatives . This approach is advantageous over alternative routes that may require harsher conditions or less readily available starting materials.

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